molecular formula C25H31N3O5S B1235625 4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide

4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide

Cat. No. B1235625
M. Wt: 485.6 g/mol
InChI Key: HQFCKBKVOWOQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide is a benzoxazine.

Scientific Research Applications

Enzyme Inhibitory Potential

Research has explored the enzyme inhibitory potential of compounds with sulfonamide, benzodioxane, and acetamide moieties, demonstrating substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (AChE) (Abbasi et al., 2019).

Antibacterial Activity

Studies on benzoxazine analogues, including those with sulfonamido groups, have shown good antibacterial activity against various bacterial strains such as K.pneumonea and E. faecalis (Kadian et al., 2012).

Antimalarial and COVID-19 Research

Sulfonamides have been examined for their antimalarial activity and theoretical calculations suggest their potential application in COVID-19 treatments through molecular docking studies (Fahim & Ismael, 2021).

Antimicrobial and Docking Study

New benzoxazine derivatives with sulfonamide moiety show significant antimicrobial activity, and molecular modeling within the active site of dihydropteroate synthase indicates their potential pharmacological applications (Ghorab et al., 2017).

COX-2 / 5-LOX Inhibitory Activity

Certain benzoxazine compounds have been synthesized and tested for COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase) inhibitory activity, showing notable 5-LOX inhibitory activity (Reddy & Rao, 2008).

Anticancer Agents

Indapamide derivatives, including benzoxazine compounds, have been synthesized and evaluated for their proapoptotic activity as anticancer agents, demonstrating high efficacy on melanoma cell lines (Yılmaz et al., 2015).

HIV Entry Inhibitors

Benzoxazine derivatives have been studied as potential allosteric noncompetitive HIV entry inhibitors, showing potent antagonistic effects on the CCR5 receptor (Watson et al., 2005).

Antimicrobial and Antioxidant Activities

Benzoxazinyl pyrazolone arylidenes, related to benzoxazine compounds, have been synthesized and shown potent antimicrobial and antioxidant activities (Sonia et al., 2013).

Histone Deacetylase Inhibition

Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been identified as histone deacetylase inhibitors, showing promise as anticancer drugs (Zhou et al., 2008).

Intracellular Calcium Activity

1,4-Benzoxazine derivatives with an amino side chain have been found to moderately influence intracellular calcium, indicating potential therapeutic applications (Bourlot et al., 1998).

properties

Product Name

4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide

Molecular Formula

C25H31N3O5S

Molecular Weight

485.6 g/mol

IUPAC Name

4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C25H31N3O5S/c1-17-4-3-5-21(14-17)27-25(30)20-8-6-19(7-9-20)16-26-34(31,32)22-10-11-23-24(15-22)33-13-12-28(23)18(2)29/h3-5,10-11,14-15,19-20,26H,6-9,12-13,16H2,1-2H3,(H,27,30)

InChI Key

HQFCKBKVOWOQIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)N(CCO4)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide
Reactant of Route 4
4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide
Reactant of Route 5
4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide
Reactant of Route 6
4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide

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